BenchChemオンラインストアへようこそ!

3,5-Difluoroadamantane-1-carboxylic acid

Medicinal Chemistry Ionization equilibrium Physicochemical profiling

3,5-Difluoroadamantane-1-carboxylic acid (CAS 73600-37-0) is a bridgehead-fluorinated derivative of the adamantane cage scaffold, belonging to the class of rigid, polycyclic aliphatic carboxylic acids. It serves as a synthetic intermediate for amine, isocyanate, and urea derivatives and is described in patents as a metabolic-stability-enhancing moiety for CNS drug candidates.

Molecular Formula C11H14F2O2
Molecular Weight 216.228
CAS No. 73600-37-0
Cat. No. B2625308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoroadamantane-1-carboxylic acid
CAS73600-37-0
Molecular FormulaC11H14F2O2
Molecular Weight216.228
Structural Identifiers
SMILESC1C2CC3(CC1(CC(C2)(C3)F)C(=O)O)F
InChIInChI=1S/C11H14F2O2/c12-10-2-7-1-9(4-10,8(14)15)5-11(13,3-7)6-10/h7H,1-6H2,(H,14,15)
InChIKeyXDAFDDXJQRAKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3,5-Difluoroadamantane-1-carboxylic Acid (CAS 73600-37-0): A Quantitatively Differentiated Fluorinated Adamantane Synthon


3,5-Difluoroadamantane-1-carboxylic acid (CAS 73600-37-0) is a bridgehead-fluorinated derivative of the adamantane cage scaffold, belonging to the class of rigid, polycyclic aliphatic carboxylic acids. It serves as a synthetic intermediate for amine, isocyanate, and urea derivatives [1] and is described in patents as a metabolic-stability-enhancing moiety for CNS drug candidates [2]. What distinguishes it from unsubstituted and other halogenated adamantane-1-carboxylic acids is its precisely quantified acidity (pKa = 3.83 ± 0.04) and lipophilicity (log Poct = 2.16 ± 0.08), which fall between the mono- and tri-fluorinated analogs [1].

Why 3,5-Difluoroadamantane-1-carboxylic Acid Cannot Be Swapped with Unsubstituted or Mono-Fluorinated Analogs in Drug Discovery


Fluorine substitution on the adamantane bridgehead carbons is not additive; it introduces non-linear changes in acidity, lipophilicity, and 13C NMR chemical shifts that are critical for target engagement and pharmacokinetics. The difluoro analog (pKa 3.83) is approximately 0.4 log units more acidic than the monofluoro analog but 0.6 log units less acidic than the trifluoro analog, while its log Poct (2.16) does not follow a linear trend—the trifluoro analog unexpectedly shows higher lipophilicity (log Poct 2.50) than the difluoro [1]. These non-intuitive, experimentally validated deviations mean that replacing 3,5-difluoroadamantane-1-carboxylic acid with a regioisomeric or substitution-grade analog will alter protonation state, membrane permeability, and target-binding thermodynamics in an unpredictable manner, disqualifying simple interchangeability.

Quantitative Differentiation Evidence for 3,5-Difluoroadamantane-1-carboxylic Acid vs. Its Closest Analogs


Measured Acidity (pKa) of 3,5-Difluoroadamantane-1-carboxylic Acid vs. Mono- and Tri-Fluorinated Homologs

The aqueous pKa of 3,5-difluoroadamantane-1-carboxylic acid was determined as 3.83 ± 0.04 by potentiometric titration in 0.167 M NaCl. This places its acidity between 3-fluoroadamantane-1-carboxylic acid (pKa 4.22 ± 0.02) and 3,5,7-trifluoroadamantane-1-carboxylic acid (pKa 3.24 ± 0.07) [1]. The parent adamantane-1-carboxylic acid has a predicted pKa of 4.86 ± 0.20 (ACD/Labs), meaning the difluoro substitution lowers the pKa by approximately 1.0 unit relative to the non-fluorinated scaffold .

Medicinal Chemistry Ionization equilibrium Physicochemical profiling

Measured Lipophilicity (log Poct) of 3,5-Difluoroadamantane-1-carboxylic Acid vs. In-Class Analogs

The 1-octanol/water partition coefficient (log Poct) of 3,5-difluoroadamantane-1-carboxylic acid is 2.16 ± 0.08, significantly lower than both the non-fluorinated parent (3.26 ± 0.04) and the monofluoro analog (2.55 ± 0.04). Notably, the trifluoro analog unexpectedly exhibits a higher log Poct of 2.50 ± 0.14, breaking the monotonic decrease expected with additional fluorine atoms [1].

Lipophilicity Drug-likeness ADME

13C NMR Bridgehead Carbon Chemical Shift as a Probe of Electronic Environment

In solid-state 13C NMR, the carboxyl-bearing bridgehead carbon of 3,5-difluoroadamantane-1-carboxylic acid resonates at 46.629 ppm. The corresponding resonance appears at 45.705/45.963 ppm (two crystallographic sites) for the monofluoro acid and shifts upfield to 43.968/41.930 ppm for the trifluoro acid [1]. This non-monotonic shift reflects the complex through-bond and through-space electronic effects of bridgehead fluorine atoms and serves as a distinctive fingerprint for quality control and structural confirmation.

Solid-state NMR Electronic effects Structural characterization

Synthetic Accessibility and Key Physical Constants vs. In-Class Analogs

The compound is synthesized via KMnO₄ oxidation of 3-fluoroadamantane-1-carboxylic acid followed by DAST fluorination and saponification, affording a >95% yield with a melting point of 162–164 °C [1]. The monofluoro analog melts at 154–156 °C and the trifluoro analog at 198–199 °C, providing three readily distinguishable purity benchmarks. The high yield and crystalline nature facilitate cost-effective procurement at >98% purity for gram-to-kilogram scale .

Synthetic intermediate Melting point QC specification

Procurement-Ready Application Scenarios for 3,5-Difluoroadamantane-1-carboxylic Acid Based on Quantitative Differentiation


CNS Drug Candidate Lead Optimization Requiring Controlled Acidity Adjustment

When a lead series containing an adamantane-1-carboxylic acid moiety shows insufficient CNS exposure due to excessive ionization at physiological pH, replacing the parent acid (predicted pKa ~4.9) with 3,5-difluoroadamantane-1-carboxylic acid (pKa 3.83) shifts the ionization equilibrium toward the neutral form at pH 7.4 by approximately 0.7 log units, while avoiding the excessive acidity (pKa 3.24) of the trifluoro analog that could compromise passive permeability via carboxylate accumulation . This intermediate pKa is particularly suited for targets requiring a protonated donor/acceptor interaction in the binding site.

Synthesis of Metabolically Stabilized Urea-Based Enzyme Inhibitors

3,5-Difluoroadamantane-1-carboxylic acid serves as the direct precursor to 3,5-difluoroadamantane-1-yl isocyanate, which reacts with amines to form N,N′-disubstituted ureas . The bridgehead fluorines are documented in patent literature to block the primary metabolic hydroxylation sites on the adamantane cage, thereby extending the in vitro half-life of adamantane-containing inhibitors without relying on additional steric blocking groups [1]. This metabolic stabilization strategy is most relevant for 11-β-HSD-1 and P2X7 receptor antagonist programs that require sustained target engagement.

Quality Control and Orthogonal Identity Confirmation in Multi-Gram Procurement

Procurement from contract research organizations or chemical suppliers for gram-to-kilogram scale synthesis can leverage the compound's distinctive solid-state 13C NMR carboxyl-carbon resonance at 46.629 ppm as an orthogonal identity test that differentiates it from the monofluoro (45.7–46.0 ppm) and trifluoro (41.9–44.0 ppm) analogs . The sharp melting point of 162–164 °C also provides a simple, low-cost acceptance criterion that detects contamination from under- or over-fluorinated byproducts, reducing the risk of downstream synthetic failures in multi-step API syntheses .

Development of Fluorinated Adamantane-Functionalized Nanoparticles for Drug Delivery

The intermediate lipophilicity (log Poct 2.16) of the difluoro acid makes it a balanced scaffold for conjugating to lipid nanoparticle (LNP) formulation components, where excessively lipophilic adamantane anchors (log P > 3) can destabilize particle morphology and too-hydrophilic anchors (log P < 1) fail to integrate into the lipid bilayer . This log P window is optimal for maintaining LNP structural integrity while providing sufficient anchor hydrophobicity for stable surface display of targeting ligands or PEG chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoroadamantane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.